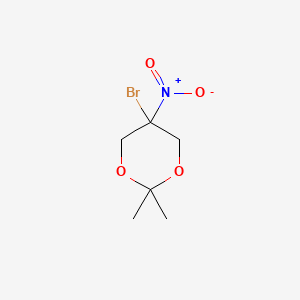
2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane
Cat. No. B8652114
Key on ui cas rn:
60766-57-6
M. Wt: 240.05 g/mol
InChI Key: JPAOVDVRWCPYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04851588
Procedure details


To a 50 ml round bottom flask equipped with a stir bar and reflux condensor topped with a nitrogen inlet was added 0.5 g (.004 mol) 2,2-dimethyl-5-nitro-5-bromo-1,3-dioxane, 10 ml methanol and 0.3ml concentrated HCl. The reaction was heated to 35°-40° C. for 1 hour. After cooling to room temperature, the volatiles were removed to give crystalline bronopol (95% yield) which on recrystallization from acetone had a melting point of 120° C.



Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
CC1(C)[O:7][CH2:6][C:5]([N+:9]([O-:11])=[O:10])([Br:8])[CH2:4][O:3]1.Cl>CO>[CH2:4]([OH:3])[C:5]([Br:8])([N+:9]([O-:11])=[O:10])[CH2:6][OH:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCC(CO1)(Br)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 50 ml round bottom flask equipped with a stir bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condensor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
topped with a nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated to 35°-40° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(CO)([N+](=O)[O-])Br)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
